5-Chloro-2-phenoxyphenyl isocyanate
Description
Contextualization within Modern Organic Chemistry and Advanced Synthetic Reagents
Modern organic chemistry relies on a sophisticated toolbox of reagents to construct increasingly complex molecules. Isocyanates, characterized by the R−N=C=O functional group, are highly reactive electrophiles that readily engage with a variety of nucleophiles. wikipedia.org This reactivity makes them indispensable in the creation of a wide range of organic compounds and polymers. wikipedia.org The development of advanced synthetic reagents often focuses on fine-tuning the reactivity and selectivity of functional groups to achieve specific synthetic outcomes. The substitution pattern on the aromatic ring of an aryl isocyanate, for instance, can significantly influence its electronic properties and steric hindrance, thereby modulating its reactivity. sci-hub.se
Significance of Aryl Isocyanates as Building Blocks in Complex Molecular Architectures
Aryl isocyanates are fundamental building blocks in the synthesis of a diverse array of complex molecular architectures. nih.gov Their reaction with alcohols and phenols yields carbamates (urethanes), while their reaction with amines produces ureas. sci-hub.se These linkages are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. The ability to introduce specific functionalities through the isocyanate group allows for the construction of molecules with precisely designed properties. The resulting ureas and carbamates can serve as key intermediates in the synthesis of more elaborate heterocyclic systems and other complex scaffolds.
Overview of Current Research Trends in Substituted Phenyl Isocyanate Chemistry
Current research in substituted phenyl isocyanate chemistry is multifaceted, exploring new synthetic methodologies, catalytic processes, and applications. cas.org A significant trend involves the development of greener and more efficient methods for isocyanate synthesis, moving away from hazardous reagents like phosgene (B1210022). wikipedia.orgorganic-chemistry.org Catalytic methods, including those employing nickel complexes, are being investigated for the synthesis of isocyanates from organic halides. google.com Furthermore, there is a growing interest in understanding the detailed reaction mechanisms of isocyanates, including their cycloaddition reactions and interactions with surfaces, which is crucial for their application in materials science. researchgate.net The influence of various substituents on the reactivity and properties of phenyl isocyanates remains a key area of investigation, as this knowledge is vital for designing new molecules with tailored functionalities. sci-hub.se
Scope and Research Objectives for Investigations into 5-Chloro-2-phenoxyphenyl Isocyanate
The specific focus on this compound is driven by the desire to understand how the combination of a chloro substituent and a phenoxy group influences the reactivity of the isocyanate functionality. The primary research objectives for this compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its spectroscopic and physicochemical properties.
Reactivity Studies: Investigating its reactivity with a range of nucleophiles to understand the electronic and steric effects of the substituents. This includes kinetic studies to quantify its reactivity compared to other substituted phenyl isocyanates.
Exploration of Synthetic Utility: Utilizing this compound as a building block in the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological or material applications.
The presence of the chloro and phenoxy groups is expected to impart unique electronic and steric characteristics to the isocyanate, potentially leading to novel reactivity patterns and the creation of valuable chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-isocyanato-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGXZJTXFUNGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408188 | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85385-33-7 | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Mechanistic Investigations of 5 Chloro 2 Phenoxyphenyl Isocyanate
Electrophilic Nature and Reactivity with Nucleophiles
The isocyanate functional group (-N=C=O) in 5-Chloro-2-phenoxyphenyl isocyanate is characterized by a highly electrophilic central carbon atom. This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes the compound highly susceptible to attack by a diverse range of nucleophiles, a property that is fundamental to its synthetic utility. wikipedia.orgresearchgate.net
Urea (B33335) Formation Pathways via Amine Addition
The reaction between this compound and amines is a robust and straightforward method for the synthesis of substituted ureas. commonorganicchemistry.com This addition reaction proceeds readily when primary or secondary amines act as nucleophiles, attacking the isocyanate's electrophilic carbon. The process is typically efficient and does not require a catalyst. commonorganicchemistry.com This pathway is fundamental in the synthesis of various fine chemicals and pharmaceutical intermediates, such as analogs of the kinase inhibitor Sorafenib, which is a diaryl urea. asianpubs.org The general reaction involves the nitrogen atom of the amine adding to the carbonyl carbon of the isocyanate, followed by a proton transfer to the isocyanate's nitrogen, yielding a stable urea linkage. wikipedia.org
Table 1: Urea Formation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|
The reaction is versatile, accommodating a wide variety of amines, and can even be performed in water ("on-water" synthesis), highlighting a sustainable approach that can enhance reaction rates and simplify product isolation. organic-chemistry.org
Urethane (B1682113) and Carbamate (B1207046) Synthesis from Alcohol and Phenol (B47542) Addition
When this compound reacts with alcohols or phenols, the resulting products are urethanes, also known as carbamates. wikipedia.org This reaction is central to the production of polyurethane polymers, where diisocyanates react with polyols (molecules with multiple hydroxyl groups). wikipedia.orgtechscience.com In the context of this compound, the oxygen atom of the hydroxyl group in an alcohol or phenol nucleophilically attacks the isocyanate carbon. A subsequent proton transfer results in the formation of a stable carbamate linkage. wikipedia.org This reaction provides a direct route to N-aryl carbamates, which are valuable precursors and structural motifs in medicinal and agricultural chemistry. researchgate.netrsc.org
Table 2: Urethane (Carbamate) Formation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|
Thiocarbamate Formation from Thiol Reactivity
The reaction of isocyanates with thiols (R-SH) to form thiocarbamates is analogous to the reaction with alcohols and is recognized for its efficiency and high yield, often categorized as a "click reaction". researchgate.netupc.edu The sulfur atom of the thiol group serves as a potent nucleophile, readily attacking the isocyanate carbon of this compound. This leads to the formation of a poly(thiourethane) when using poly-functional starting materials. upc.edu The reaction is often facilitated by basic catalysts, such as tertiary amines. upc.edu
Table 3: Thiocarbamate Formation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|
Reactivity with Water: Carbamic Acid Intermediates and Side Reactions
This compound readily reacts with water. This reaction proceeds through the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, losing carbon dioxide to yield the corresponding primary amine, 4-chloro-2-phenoxyaniline. wikipedia.org
Reaction Sequence:
Ar-NCO + H₂O → [Ar-NHCOOH] (Carbamic acid intermediate)
[Ar-NHCOOH] → Ar-NH₂ + CO₂
This reaction is often considered a side reaction in polyurethane synthesis, where the generated carbon dioxide can act as a blowing agent to create foams. wikipedia.org The resulting amine can further react with another molecule of the isocyanate to form a disubstituted urea, which can be an undesired byproduct in certain applications.
Cycloaddition Reactions and Oligomerization Chemistry
Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions, where it reacts with other unsaturated systems to form cyclic compounds. It can also react with itself in oligomerization processes. wikipedia.org These reactions are crucial for creating more complex heterocyclic structures and for crosslinking polymer chains. nih.gov
[2+2] and [2+3] Cycloadditions Involving the Isocyanate Group
The carbon-nitrogen double bond of the isocyanate group can undergo [2+2] cycloaddition with electron-rich alkenes. Ab initio calculations predict that this reaction proceeds through a concerted mechanism to form β-lactam rings, which are important structural motifs in antibiotics. rsc.org
Isocyanates also participate in [3+2] cycloadditions, for instance, with nitrones. acs.org Depending on the reaction conditions and the specific reactants, this can lead to the formation of five-membered heterocyclic rings such as 1,2,4-oxadiazolidin-5-ones. acs.org These cycloaddition reactions significantly expand the synthetic utility of isocyanates beyond linear additions.
Furthermore, isocyanates can undergo self-cycloaddition, a process known as oligomerization. Dimerization, a form of [2+2] cycloaddition between two isocyanate molecules, leads to the formation of a four-membered ring called a uretdione. nih.govnih.gov Trimerization is also common, where three isocyanate molecules react to form a stable six-membered isocyanurate ring. wikipedia.orgnih.govrsc.org This trimerization is a key reaction for creating cross-linked networks in polyisocyanurate (PIR) foams, enhancing their thermal and mechanical stability. nih.gov
Table 4: Summary of Cycloaddition and Oligomerization Reactions
| Reaction Type | Reactant(s) | Product Type |
|---|---|---|
| Oligomerization (Dimerization) | 2 x Isocyanate | Uretdione (4-membered ring) |
| Oligomerization (Trimerization) | 3 x Isocyanate | Isocyanurate (6-membered ring) |
| [2+2] Cycloaddition | Isocyanate + Alkene | β-Lactam (4-membered ring) |
Cyclotrimerization to Form Isocyanurates
The cyclotrimerization of isocyanates is a synthetically important reaction that yields isocyanurates, which are six-membered, heterocyclic compounds known for their exceptional thermal stability. rsc.orgresearchgate.net This transformation involves the head-to-tail cyclization of three isocyanate molecules to form a 1,3,5-triazine-2,4,6-trione ring. The process is typically catalyzed and can be highly exothermic. rsc.org For this compound, this reaction would lead to the formation of 1,3,5-tris(5-chloro-2-phenoxyphenyl)-1,3,5-triazinane-2,4,6-trione.
The cyclotrimerization can be initiated by a range of catalysts, which are broadly classified as Lewis bases or metal-containing compounds. tue.nl Examples of effective catalyst systems include combinations of dibenzylamine (B1670424) and a secondary amine like hexahydropyridine, which have been shown to catalyze the trimerization of various aromatic and aliphatic isocyanates efficiently. google.com Other notable catalysts include low-coordinate Mn(II) and Fe(II) m-terphenyl (B1677559) complexes, which are effective for primary aliphatic isocyanates, and the 2-phosphaethynolate anion (OCP-), which acts as a "P-" anion source to catalyze the reaction stepwise. rsc.orgrsc.org
The reaction mechanism generally involves the initial nucleophilic attack on the isocyanate's carbonyl carbon by the catalyst. This forms a reactive intermediate that subsequently adds to two more isocyanate molecules in a chain-growth fashion before the final ring-closing step occurs to release the isocyanurate and regenerate the catalyst. The thermodynamic driving force for this reaction is significant; for instance, the cyclotrimerization of methyl isocyanate has a calculated enthalpy change of -66.4 kcal mol⁻¹. rsc.org The stability of the resulting isocyanurate is influenced by the substituents on the nitrogen atoms. While n-alkyl groups can enhance stability through dispersion interactions, bulky groups can cause steric strain and destabilize the ring. rsc.org
A summary of catalyst types for isocyanate cyclotrimerization is presented below.
| Catalyst Class | Specific Examples | Applicable Isocyanate Types | Reference |
| Lewis Bases | Dibenzylamine / Secondary Amines (e.g., hexahydropyridine) | Aromatic and Aliphatic | google.com |
| Metal-Containing | Low-coordinate Mn(II) and Fe(II) m-terphenyl complexes | Primary Aliphatic | rsc.org |
| Anionic Initiators | 2-phosphaethynolate anion (OCP-) | General Isocyanates | rsc.org |
Controlled Oligomerization Mechanisms
Beyond trimerization, isocyanates can undergo controlled oligomerization to form linear or cyclic structures of varying lengths. The mechanism of this process is often linked to the catalysts and reaction conditions employed for cyclotrimerization. For example, in the cyclotrimerization of isocyanates catalyzed by the 2-phosphaethynolate anion (OCP-), five-membered heterocyclic intermediates such as 1,4,2-diazaphospholidine-3,5-dionide anions and spiro-phosphoranides have been detected. rsc.org These species are adducts of a phosphide (B1233454) anion with two and four isocyanate molecules, respectively. rsc.org The reversible interconversion between these anionic intermediates allows them to act as reservoirs for phosphorus-based living catalysts, enabling a degree of control over the oligomerization process. rsc.org This suggests that by carefully selecting the catalyst and controlling the stoichiometry of the reactants, it may be possible to favor the formation of specific oligomers of this compound over the fully cyclized isocyanurate.
Multicomponent Reaction (MCR) Strategies Employing this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and ability to generate molecular complexity rapidly. researchgate.netrsc.orgnih.gov Isocyanates are powerful building blocks in MCRs due to their reactivity with a wide range of nucleophiles. nih.govsemanticscholar.org The electrophilic nature of this compound makes it an excellent candidate for inclusion in such reactions.
Development of Novel Scaffolds via Isocyanate-Based MCRs
Isocyanate-based MCRs (IMCRs) are instrumental in the synthesis of diverse and complex molecular scaffolds, particularly heterocyclic structures that are of interest in medicinal chemistry and materials science. rsc.orgfrontiersin.org These reactions offer a streamlined approach to building molecular libraries for various applications. frontiersin.org For example, the Ugi and Passerini reactions are classic isocyanide-based MCRs that have been adapted and expanded upon. frontiersin.orgbohrium.comnih.gov While these traditionally use isocyanides, the principles can be extended to isocyanate chemistry to generate a variety of scaffolds.
By reacting this compound with a suitable combination of other reactants, such as an amine, a carbonyl compound, and a carboxylic acid (in a Ugi-type setup), it is possible to generate complex amide derivatives in a single step. semanticscholar.org The versatility of IMCRs allows for the creation of libraries of compounds by systematically varying the other components of the reaction, leading to novel molecular architectures based on the 5-chloro-2-phenoxyphenyl motif. rsc.org
Synthesis of Ureido and Related Heterocyclic Derivatives
The reaction of this compound with amines or alcohols is a fundamental step in the synthesis of ureido (urea) and carbamate derivatives, respectively. These reactions can be incorporated into MCR strategies to build more complex heterocyclic systems. For instance, reacting the isocyanate with a bifunctional reagent containing both an amine and another nucleophilic group can lead to intramolecular cyclization following the initial urea formation, yielding a variety of heterocyclic compounds.
Hydantoin (B18101) and uracil (B121893) derivatives, which are structurally related to urea, are prevalent in many bioactive molecules. semanticscholar.org MCR strategies have been developed for the synthesis of these heterocycles. A pseudo-3-MCR approach, for example, can combine an amine, an arylsulfonyl isocyanate, and an alkyl propiolate to produce complex hydantoin structures. semanticscholar.org By analogy, this compound could be employed in similar MCRs to generate novel hydantoin and other urea-based heterocyclic derivatives.
A general representation of MCRs involving isocyanates is shown below.
| MCR Type | Reactants | Potential Products |
| Ugi-type | Isocyanate, Amine, Carbonyl Compound, Carboxylic Acid | Complex α-acylamino amides |
| Passerini-type | Isocyanate, Carbonyl Compound, Carboxylic Acid | α-acyloxy carboxamides |
| Hydantoin Synthesis | Isocyanate, Amine, α-amino acid or related component | Hydantoin derivatives |
| Uracil Synthesis | Isocyanate, β-amino ester or related component | Uracil derivatives |
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves studying the kinetics and identifying the intermediates and transition states of its key transformations.
Kinetic Studies of Isocyanate Reactions
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The reaction of aryl isocyanates, such as phenyl isocyanate, with alcohols has been a subject of kinetic investigation. rsc.org These studies are relevant for understanding the reactivity of this compound in urethane formation. The reaction rate is influenced by the structure of the isocyanate, the alcohol, the solvent, and the presence of catalysts.
Computational studies, often using Density Functional Theory (DFT), can also provide detailed mechanistic and kinetic information. For example, a computational study on a related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, investigated its antioxidant mechanisms and reaction kinetics. scholaris.ca Similar computational approaches could be applied to model the reactions of this compound, predicting rate constants, activation energies, and the most favorable reaction pathways for its transformations, such as cyclotrimerization or participation in MCRs. These theoretical calculations would complement experimental kinetic data to build a comprehensive understanding of its reactivity.
Elucidation of Reaction Intermediates and Transition States
The reaction of an isocyanate with a nucleophile generally proceeds through a nucleophilic attack on the electrophilic carbon atom of the isocyanate group. For reactions with alcohols or amines, this typically involves the formation of a transient, zwitterionic intermediate or a more concerted transition state leading to the formation of a carbamate or urea, respectively.
In the case of this compound, the reaction with a nucleophile (Nu-H) would likely proceed through one of the following general pathways:
Stepwise Mechanism: This pathway involves the initial formation of a tetrahedral, zwitterionic intermediate. The large phenoxy group at the ortho position could sterically hinder the approach of the nucleophile and potentially influence the stability and lifetime of this intermediate. The subsequent proton transfer would then lead to the final product.
Concerted Mechanism: In this mechanism, the bond formation between the nucleophile and the isocyanate carbon, and the proton transfer occur simultaneously through a single transition state. The geometry of this transition state would be influenced by the steric bulk of the 2-phenoxy and 5-chloro substituents.
The reaction of isocyanates with water is known to proceed through a carbamic acid intermediate, which is generally unstable and decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to form a urea. semanticscholar.org
It is important to note that the specific nature of the intermediates and transition states will be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts. For instance, kinetic studies on the reaction of chlorosulfonyl isocyanate with alkenes have provided evidence for both stepwise and concerted pathways, with the operative mechanism being influenced by the electronic properties of the alkene. nih.govdtic.mil While not directly analogous, these studies highlight the subtle factors that can dictate the reaction pathway of an isocyanate.
Influence of Substituents on Reaction Rates and Selectivity
The substituents on the phenyl ring of an aryl isocyanate play a crucial role in modulating its reactivity. Both electronic and steric effects must be considered to understand the influence of the 5-chloro and 2-phenoxy groups on the reaction rates and selectivity of this compound.
Electronic Effects:
The electronic nature of the substituents on the aromatic ring can significantly alter the electrophilicity of the isocyanate carbon atom.
Electron-withdrawing groups (EWGs) , such as the chloro group at the 5-position, increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate.
Electron-donating groups (EDGs) would have the opposite effect, decreasing the reaction rate by reducing the electrophilicity of the isocyanate carbon.
| Substituent | Position | Electronic Effect | Predicted Influence on Reaction Rate |
| Chloro | 5 | Electron-withdrawing (-I) | Increase |
| Phenoxy | 2 | Inductive (-I), Resonance (+M) | The net effect is complex and depends on the specific reaction conditions. |
Steric Effects:
The phenoxy group at the ortho position to the isocyanate group introduces significant steric hindrance. This bulkiness can shield the electrophilic carbon atom from the approaching nucleophile, thereby decreasing the reaction rate. The steric hindrance can also influence the selectivity of the reaction, particularly when competing nucleophiles are present or when the nucleophile itself is bulky.
In reactions with molecules containing different types of hydroxyl groups, such as lignin, the steric environment plays a significant role in determining reactivity. For example, less sterically hindered hydroxyl groups are generally more reactive towards isocyanates. semanticscholar.org Similarly, the bulky phenoxy group in this compound would be expected to disfavor reactions with sterically demanding nucleophiles.
Studies on the reactions of isocyanides, which are electronically related to isocyanates, have also highlighted the strong influence of steric factors on their coordination capabilities. mdpi.com
Derivatization and Advanced Synthetic Utility of 5 Chloro 2 Phenoxyphenyl Isocyanate
Synthesis of Functionalized Urea (B33335) Derivatives and Analogues
The most prominent reaction of isocyanates is their addition reaction with primary and secondary amines to form substituted urea derivatives. This reaction is typically rapid, high-yielding, and proceeds without the need for a catalyst, making it a cornerstone of combinatorial chemistry and drug discovery. 5-Chloro-2-phenoxyphenyl isocyanate readily reacts with a diverse range of amines to produce N-(5-chloro-2-phenoxyphenyl)-N'-substituted ureas.
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. The resulting zwitterionic intermediate quickly rearranges to form the stable urea linkage. The reaction's efficiency allows for the synthesis of extensive libraries of urea analogues by varying the amine component. These diaryl or aryl-alkyl ureas are significant motifs in medicinal chemistry.
Detailed research findings show that the reaction can be carried out in common aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. amazonaws.com The products often precipitate from the reaction mixture or are easily purified by crystallization. beilstein-journals.org
Table 1: Synthesis of Substituted Urea Derivatives
| Reactant 1 | Reactant 2 (Amine) | Typical Conditions | Product |
|---|---|---|---|
| This compound | Aniline | DMF, Room Temp, 2-4h | 1-(5-Chloro-2-phenoxyphenyl)-3-phenylurea |
| This compound | Benzylamine | DCM, Room Temp, 2-4h | 1-Benzyl-3-(5-chloro-2-phenoxyphenyl)urea |
| This compound | Morpholine | THF, Room Temp, 1-3h | 4-((5-Chloro-2-phenoxyphenyl)carbamoyl)morpholine |
| This compound | 4-Fluoroaniline | DMF, Room Temp, 2-4h | 1-(5-Chloro-2-phenoxyphenyl)-3-(4-fluorophenyl)urea |
Preparation of Substituted Carbamates and Urethanes
In a reaction analogous to urea formation, this compound reacts with alcohols and phenols to yield substituted carbamates (also known as urethanes). This transformation is fundamental for producing compounds used in agrochemicals and pharmaceuticals. The reaction typically requires a catalyst to proceed at a practical rate, especially with less nucleophilic secondary or tertiary alcohols.
Common catalysts include tertiary amines (like triethylamine) or organometallic compounds such as zinc or tin derivatives. researchgate.net The mechanism involves the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon. The choice of catalyst can be crucial in preventing side reactions, such as the trimerization of the isocyanate. This method provides a reliable route to O-aryl and O-alkyl carbamates bearing the distinct 5-chloro-2-phenoxyphenyl moiety.
Table 2: Synthesis of Substituted Carbamates
| Reactant 1 | Reactant 2 (Alcohol) | Typical Conditions | Product |
|---|---|---|---|
| This compound | Methanol | Toluene (B28343), Triethylamine (cat.), 50°C | Methyl (5-chloro-2-phenoxyphenyl)carbamate |
| This compound | Isopropanol | Dichloromethane, Zinc Octoate (cat.), RT | Isopropyl (5-chloro-2-phenoxyphenyl)carbamate |
| This compound | Phenol (B47542) | Toluene, Reflux | Phenyl (5-chloro-2-phenoxyphenyl)carbamate |
| This compound | Benzyl Alcohol | Dichloromethane, Dibutyltin dilaurate (cat.), RT | Benzyl (5-chloro-2-phenoxyphenyl)carbamate |
Construction of Complex Heterocyclic Systems Incorporating Phenoxyphenyl Moieties
The synthetic utility of this compound extends beyond simple addition reactions to its participation in cycloaddition reactions for the construction of heterocyclic rings. The C=N double bond within the isocyanate group can act as a dienophile or a dipolarophile, enabling the formation of various cyclic structures.
A significant example is the [2+2] cycloaddition reaction with alkenes to form β-lactams (2-azetidinones). researchtrends.net This reaction is particularly effective with electron-rich alkenes. The resulting β-lactam ring is a core structure in many antibiotic drugs. By using this compound, a β-lactam can be synthesized with the bulky phenoxyphenyl group appended to the ring nitrogen, which can influence the molecule's biological properties and solubility. Other cycloadditions, such as [3+2] and [4+2] reactions with suitable partners, can lead to five- and six-membered heterocyclic systems, respectively. researchgate.netnih.gov
Table 3: Synthesis of Heterocycles via Cycloaddition
| Reaction Type | Reactant 1 | Reactant 2 | Product Heterocycle |
|---|---|---|---|
| [2+2] Cycloaddition | This compound | Ethyl vinyl ether | 1-(5-Chloro-2-phenoxyphenyl)-4-ethoxyazetidin-2-one |
| [3+2] Cycloaddition | This compound | A nitrile imine | 1-(5-Chloro-2-phenoxyphenyl)-2,4-diaryl-1,2,4-triazol-5-one |
| [4+2] Diels-Alder | This compound | 1,3-Butadiene | 1-(5-Chloro-2-phenoxyphenyl)-3,6-dihydropyridin-2(1H)-one |
Role as a Key Reagent in Multi-Step Organic Synthesis
In multi-step synthesis, isocyanates serve as critical linchpins for coupling complex molecular fragments. This compound is particularly useful in this capacity, acting as a versatile building block to introduce the 5-chloro-2-phenoxyphenyl group into a larger target molecule. Its preparation is typically straightforward from the corresponding amine, 5-chloro-2-phenoxyaniline (B41261), by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene.
Once formed, the isocyanate can be used to connect two parts of a molecule. For instance, in the synthesis of a potential drug candidate, one fragment could be an amine and the other an alcohol. The isocyanate, derived from the phenoxyphenyl core, can first react with the amine to form a urea, and a subsequent transformation could involve the other fragment. This strategy highlights the isocyanate's role not just as a reactant, but as a strategic tool for molecular assembly, enabling the convergence of synthetic pathways.
A representative synthetic sequence could involve:
Formation of the Key Reagent : Synthesis of this compound from 5-chloro-2-phenoxyaniline.
Fragment Coupling : Reaction of the isocyanate with a complex, multifunctional amine (Fragment A) to form a stable urea linkage.
Further Elaboration : The resulting intermediate, now containing the phenoxyphenylurea moiety, undergoes further reactions with Fragment B to complete the synthesis of the final target molecule.
Exploration of Stereoselective Transformations Utilizing Isocyanate Reactivity
The reactivity of this compound can be harnessed for stereoselective synthesis. While the isocyanate group itself is achiral, it can be used to form covalent bonds with chiral molecules, leading to diastereomeric intermediates that can be separated or can influence the stereochemical outcome of subsequent reactions.
A powerful strategy involves reacting the isocyanate with a chiral alcohol to form a carbamate (B1207046). beilstein-journals.org If this alcohol also contains other reactive sites, the carbamate group, now attached to a chiral scaffold, can direct subsequent intramolecular reactions. For example, reacting this compound with a chiral allylic alcohol yields a diastereomeric carbamate. This substrate can then undergo a stereoselective aminohydroxylation or cyclization, where the existing stereocenter on the alcohol backbone controls the formation of new stereocenters, leading to a product with high diastereomeric excess. beilstein-journals.org This approach effectively uses the isocyanate to tether the achiral phenoxyphenyl group to a chiral auxiliary, which then guides the stereochemistry of the key bond-forming steps.
Theoretical and Computational Investigations of 5 Chloro 2 Phenoxyphenyl Isocyanate and Its Reactions
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-2-phenoxyphenyl isocyanate, such calculations would provide a foundational understanding of its stability and reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
An analysis of the electronic structure would be the first step in a computational investigation. This would involve determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, mapping the electrostatic potential surface would reveal the charge distribution across the molecule. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. For an isocyanate, the carbon atom of the N=C=O group is expected to be highly electrophilic.
Prediction of Reactivity and Regioselectivity
Based on the electronic structure analysis, predictions about the reactivity and regioselectivity of this compound in various reactions could be made. For instance, in reactions with nucleophiles, the calculations would help predict whether the attack will occur at the isocyanate carbon or another site on the aromatic rings. The influence of the chloro and phenoxy substituents on the reactivity of the isocyanate group could be quantified, offering insights into how these groups modulate the electronic properties of the molecule.
Mechanistic Studies using Computational Methods
Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult to obtain experimentally.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction involving this compound, computational chemists could identify the transition state structures. These are the highest energy points along the reaction coordinate and are critical for understanding the kinetics of a reaction. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined. A lower activation energy implies a faster reaction rate.
Elucidation of Reaction Pathways and Intermediates
Computational studies can map out the entire potential energy surface of a reaction, revealing the most likely pathway from reactants to products. This includes the identification of any intermediates, which are stable species formed during the reaction. For example, in the reaction of this compound with an alcohol to form a urethane (B1682113), computational methods could clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.
Structure-Reactivity Relationship Modeling
While no specific structure-reactivity relationship models for this compound have been published, this is an area ripe for investigation. By systematically modifying the structure of the isocyanate (e.g., changing the position or nature of the substituents) and calculating the corresponding changes in reactivity descriptors (like HOMO-LUMO gap or activation energies), a quantitative structure-reactivity relationship (QSRR) could be developed. Such a model would be invaluable for designing new isocyanates with tailored reactivity for specific applications.
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, calculations provide a powerful avenue for predicting the spectroscopic properties of molecules like this compound from the ground up, relying only on fundamental physical constants. These methods solve the Schrödinger equation for the molecule, yielding its wave function and energy, from which a variety of properties can be derived. For spectroscopic predictions, this involves calculating how the molecule's energy changes in response to perturbations, such as molecular vibrations, external magnetic fields, or electronic excitations.
Vibrational Frequencies
Theoretical vibrational analysis is crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT methods, the optimized molecular geometry corresponding to a minimum on the potential energy surface is first determined. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constant matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
For a molecule like this compound, characteristic vibrational modes would include:
The asymmetric and symmetric stretching of the isocyanate (–N=C=O) group, typically appearing in a strong and distinct region of the IR spectrum.
Stretching vibrations of the C–Cl bond.
Vibrations associated with the aromatic rings, including C–H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.
Stretching and bending modes of the C–O–C ether linkage.
Computational studies on analogous compounds, such as 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, have been performed using DFT (B3LYP/6-311G*) to assign their vibrational spectra. researchgate.netpdx.edu These studies demonstrate that the calculated frequencies are generally in good agreement with experimental data, although a scaling factor is often applied to the computed values to account for anharmonicity and basis set limitations. For instance, in related chlorinated phenyl isocyanates, the C-Cl stretching vibration is typically observed in the range of 760-505 cm⁻¹. researchgate.net
Table 1: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| N=C=O Asymmetric Stretch | ~2270 | Strong |
| C=C Aromatic Stretch | ~1600-1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-Cl Stretch | ~750 | Medium |
| Aromatic C-H Out-of-Plane Bend | ~900-700 | Strong |
Note: This table is illustrative and based on typical frequency ranges for the given functional groups. Actual values would require specific DFT calculations for this compound.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. First-principles calculations of NMR chemical shifts involve computing the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose within the framework of DFT. scispace.com
The calculated isotropic shielding constant (σ) for each nucleus is then referenced to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shift (δ): δ = σref - σiso. The accuracy of predicted NMR chemical shifts is sensitive to the chosen DFT functional and basis set. scispace.com
For this compound, one would expect distinct ¹³C and ¹H chemical shifts for the two phenyl rings due to their different chemical environments. The carbon atom attached to the chlorine and the carbon bonded to the isocyanate group would have characteristic shifts influenced by the electronegativity and anisotropy of these substituents. Similarly, the protons on each ring would exhibit different shifts based on their proximity to the chloro, phenoxy, and isocyanate groups.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm, relative to TMS) |
| C-NCO | ~125 |
| C-Cl | ~135 |
| C-O (on chlorinated ring) | ~150 |
| C-O (on non-chlorinated ring) | ~155 |
| Aromatic CH (chlorinated ring) | ~120-130 |
| Aromatic CH (non-chlorinated ring) | ~115-130 |
Note: This table is for illustrative purposes. Precise chemical shift prediction requires specific GIAO-DFT calculations.
UV-Vis Absorbances
The prediction of ultraviolet-visible (UV-Vis) absorption spectra from first principles is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies corresponding to electronic transitions from occupied to unoccupied molecular orbitals. The main absorption bands in the UV-Vis spectrum correspond to these electronic transitions.
For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl rings. The substitution pattern, including the chloro, phenoxy, and isocyanate groups, will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorbance (λmax). The presence of the ether linkage allows for potential electronic communication between the two aromatic rings, which could affect the absorption spectrum. TD-DFT calculations can predict the λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Table 3: Hypothetical Predicted UV-Vis Absorbances for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO (π → π) | ~280 | > 0.1 |
| HOMO-1 → LUMO (π → π) | ~240 | > 0.1 |
Note: This table is illustrative. Accurate prediction of UV-Vis spectra requires TD-DFT calculations.
Advanced Analytical Methodologies for Research on 5 Chloro 2 Phenoxyphenyl Isocyanate
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopy is a cornerstone in the analysis of 5-Chloro-2-phenoxyphenyl isocyanate, providing invaluable insights into its molecular structure and behavior during chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural characterization and quantitative analysis of this compound. While specific spectral data for this compound is not extensively published, the principles of NMR analysis of isocyanates are well-established.
Proton (¹H) NMR spectroscopy would be instrumental in confirming the aromatic and phenoxy group protons' chemical environments. The substitution pattern on both phenyl rings would give rise to a complex but predictable splitting pattern. Monitoring the disappearance of signals corresponding to starting materials and the appearance of new signals for products allows for real-time reaction tracking.
Carbon-13 (¹³C) NMR spectroscopy is particularly useful for identifying the isocyanate carbon, which typically resonates in a distinct region of the spectrum (around 120-130 ppm). chemicalbook.com The chemical shifts of the aromatic carbons would also provide crucial information about the electronic environment within the molecule, influenced by the chlorine and phenoxy substituents. Quantitative NMR (qNMR) can be employed by integrating the signal of a specific nucleus against a known concentration of an internal standard to determine the purity or concentration of this compound in a sample.
Illustrative ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Typical Chemical Shift (ppm) |
| Isocyanate (-NCO) | 120 - 130 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-O | 150 - 160 |
| Unsubstituted Aromatic C | 115 - 130 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are fundamental for identifying the characteristic functional groups within this compound, most notably the isocyanate group (-N=C=O). koreascience.krrsc.org
Infrared (IR) Spectroscopy provides a distinct and intense absorption band for the asymmetric stretching vibration of the isocyanate group, typically appearing in the 2250-2280 cm⁻¹ region of the spectrum. cdnsciencepub.comresearchgate.net This peak is often used to monitor the progress of reactions involving the isocyanate, as its consumption leads to a decrease in the intensity of this band. The presence of the ether linkage (C-O-C) would be indicated by stretching vibrations in the 1250-1000 cm⁻¹ range.
Raman Spectroscopy complements IR spectroscopy. While the asymmetric -NCO stretch is weak in Raman, the symmetric stretch is typically strong, providing confirmatory evidence of the functional group's presence. cdnsciencepub.com This technique is particularly advantageous for monitoring reactions in aqueous media due to the weak scattering of water.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isocyanate (-NCO) | Asymmetric Stretch (IR) | 2250 - 2280 |
| Isocyanate (-NCO) | Symmetric Stretch (Raman) | ~1450 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C-O-C Ether | Stretch | 1250 - 1000 |
| C-Cl | Stretch | 800 - 600 |
Mass Spectrometry for Reaction Product Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its reaction products. nih.gov Due to the high reactivity of the isocyanate group, analysis is often performed on derivatized products. nih.gov
By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a unique fragmentation pattern is obtained. This "fingerprint" can be used to confirm the structure of the parent molecule and identify unknown products formed during a reaction. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum of this compound and its fragments.
Chromatographic Methods for Reaction Monitoring and Product Purification
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and final products, enabling both qualitative reaction monitoring and quantitative analysis, as well as preparative purification.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic isocyanates. nih.gov Given the reactivity of the isocyanate group, analysis often involves derivatization to form more stable urea (B33335) or urethane (B1682113) derivatives. nih.govrsc.org
A common approach involves reacting the isocyanate with an agent like di-n-butylamine or 1-(2-pyridyl)piperazine (B128488) to form a stable urea derivative that can be readily analyzed by reverse-phase HPLC with UV detection. nih.govnih.gov By monitoring the decrease in the peak corresponding to a starting material and the increase in the product peak, the progress of a reaction can be accurately followed. Gradient elution is often employed to effectively separate compounds with a range of polarities. koreascience.kr
Typical HPLC Parameters for Derivatized this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Derivatizing Agent | Di-n-butylamine |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful tool for the analysis of isocyanates, although it often requires derivatization to improve the thermal stability and volatility of the analytes. aminer.org The direct analysis of isocyanates by GC can be challenging due to their reactivity at the high temperatures used in the injector and column. oup.com
A common method involves the derivatization of the isocyanate to a more stable compound, such as a urethane, by reaction with an alcohol. jksoeh.org These derivatives can then be analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (GC-MS). jksoeh.org GC is particularly useful for assessing the purity of the volatile starting materials used in the synthesis of this compound and for detecting volatile byproducts.
Illustrative GC Conditions for Derivatized Isocyanate Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Analysis
Real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. For the study of reactions involving this compound, in situ spectroscopic techniques are invaluable tools. These methods allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel, eliminating the need for offline sampling and analysis which can be time-consuming and may alter the reaction course.
The primary spectroscopic methods employed for the real-time analysis of isocyanate reactions are Fourier Transform Infrared (FTIR) spectroscopy and, to a lesser extent, Raman spectroscopy. These techniques are particularly well-suited for this purpose due to the distinct and strong absorption band of the isocyanate (-N=C=O) functional group.
Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) probe, is a powerful technique for monitoring the synthesis and subsequent reactions of isocyanates. researchgate.netnih.gov The isocyanate group exhibits a characteristic and intense stretching vibration in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. nih.gov This peak is well-separated from the absorption bands of other common functional groups, making it an excellent spectroscopic marker for tracking the progress of a reaction. nih.gov
For the synthesis of this compound, which can be prepared from the corresponding amine (5-chloro-2-phenoxyaniline) and a phosgenating agent like phosgene (B1210022), diphosgene, or triphosgene, in situ FTIR can monitor the appearance and growth of the isocyanate peak. nih.gov Conversely, in reactions where this compound is a reactant, such as in the formation of urethanes or ureas, the disappearance of this characteristic peak can be quantitatively followed to determine reaction rates and endpoints. researchgate.net
The use of a fiber-optic ATR probe allows for the direct immersion of the sensor into the reaction mixture, providing real-time data under actual reaction conditions of temperature and pressure. researchgate.net The collected spectra can be used to generate concentration profiles of reactants and products over time, from which kinetic parameters can be derived.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can be employed for the in situ monitoring of isocyanate reactions. While the Raman signal is inherently weaker than the infrared absorption, it offers several advantages. Notably, common solvents like water and glass are weak Raman scatterers, which can simplify the spectra and improve the signal-to-noise ratio for the analytes of interest.
Similar to FTIR, the isocyanate group has a distinct Raman scattering band. By monitoring the intensity of this band, the progress of the reaction can be followed in real time. This technique has been successfully applied to study the kinetics of various isocyanate reactions.
Although specific research findings on the real-time analysis of this compound reactions using these advanced in situ spectroscopic techniques are not widely available in public literature, the principles and methodologies are well-established for isocyanates in general. The data presented in the following tables are representative of the type of information that can be obtained from such studies and are based on general knowledge of isocyanate spectroscopy.
Table 1: Representative FTIR and Raman Data for Isocyanate Group Monitoring
| Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode | Application in Reaction Monitoring |
| In Situ FTIR (ATR) | ~2275 | Asymmetric N=C=O stretch | Monitoring consumption of isocyanate |
| In Situ Raman | ~2275 | Symmetric N=C=O stretch | Alternative to FTIR for real-time analysis |
Table 2: Hypothetical Kinetic Data from In Situ Spectroscopic Analysis of a Urethane Formation Reaction
This table illustrates the type of data that could be generated from monitoring the reaction of this compound with an alcohol using in situ spectroscopy. The decrease in the integrated area of the isocyanate peak over time corresponds to its consumption.
| Time (minutes) | Normalized Integrated Peak Area of -N=C=O |
| 0 | 1.00 |
| 10 | 0.75 |
| 20 | 0.56 |
| 30 | 0.42 |
| 40 | 0.31 |
| 50 | 0.23 |
| 60 | 0.17 |
Future Research Directions and Emerging Trends in Phenoxyphenyl Isocyanate Chemistry
Development of Greener and Sustainable Synthetic Routes
The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), prompting a concerted effort towards the development of greener and more sustainable alternatives. nwo.nlnih.govacs.org The primary goal is to minimize the environmental impact and enhance the safety of isocyanate production.
One of the most promising phosgene-free routes is the thermal decomposition of carbamates. nih.govacs.org This two-step process typically involves the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by thermal cracking to yield the corresponding isocyanate. nih.gov Research is focused on optimizing this process by developing more efficient and recyclable catalysts for the initial carbamate formation and lowering the temperature required for the subsequent decomposition.
Another sustainable approach gaining traction is the reductive carbonylation of nitroaromatics. nwo.nl This method offers a direct route to isocyanates, and research is centered on developing robust and selective catalyst systems, often based on palladium, to improve yields and prevent unwanted side reactions. nwo.nl The use of renewable feedstocks is also a key aspect of green chemistry. For instance, researchers are exploring the synthesis of isocyanates from bio-based sources like fatty acids derived from algae oil. universityofcalifornia.edu
A comparison of traditional versus emerging greener synthetic routes for isocyanates is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Isocyanates
| Feature | Traditional Phosgene Route | Greener Non-Phosgene Routes (e.g., Carbamate Decomposition) |
|---|---|---|
| Primary Reagent | Phosgene (COCl₂) | Carbamates, Nitro Compounds |
| Toxicity Profile | Highly toxic and corrosive | Generally lower toxicity |
| Byproducts | Hydrogen Chloride (HCl) | Alcohols, CO₂, etc. (often recyclable) |
| Safety Concerns | High, due to phosgene handling | Reduced, avoids highly toxic reagents |
| Environmental Impact | Significant | Lower, aligns with green chemistry principles |
While specific studies on the greener synthesis of 5-Chloro-2-phenoxyphenyl isocyanate are not widely available in the public domain, the general principles and methodologies developed for other aromatic isocyanates are directly applicable. Future research will likely focus on adapting these greener routes for the specific synthesis of this and other substituted phenoxyphenyl isocyanates.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in modern chemical synthesis, and the development of novel catalytic systems is a major driver of innovation in isocyanate chemistry. The focus is on enhancing selectivity, increasing reaction efficiency, and enabling reactions under milder conditions.
For phosgene-free routes, research into catalysts for carbamate decomposition is particularly active. Various metal oxides and supported metal catalysts are being investigated to lower the decomposition temperature and improve the yield of isocyanates. nih.gov For instance, zinc-based catalysts have shown promise in this area. researchgate.net
In the context of reductive carbonylation, the design of sophisticated palladium-based catalysts with specific ligands is a key area of research. nwo.nl These catalysts aim to improve the efficiency of the carbonylation of nitroaromatics to isocyanates.
Furthermore, the development of catalysts for the reactions of isocyanates is also crucial. For example, in the production of polyurethanes, catalysts are used to control the reaction between isocyanates and polyols. Research is moving towards non-tin catalysts, such as those based on zirconium or bismuth, to address toxicity concerns associated with organotin compounds.
A summary of catalyst types and their applications in isocyanate chemistry is provided in Table 2.
Table 2: Catalytic Systems in Isocyanate Chemistry
| Catalyst Type | Application | Research Focus |
|---|---|---|
| Zinc Oxides | Carbamate decomposition | Improving activity and selectivity |
| Palladium Complexes | Reductive carbonylation of nitroaromatics | Ligand design for enhanced efficiency |
| Zirconium/Bismuth Compounds | Isocyanate-polyol reactions (Polyurethane formation) | Replacement for toxic organotin catalysts |
| Nickel Pincer Complexes | Isocyanate and urea (B33335) formation from amines | Catalysis under mild conditions |
The application of these novel catalytic systems to the synthesis and reactions of this compound holds significant potential for improving its production and expanding its utility.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, including isocyanates. google.comvapourtec.com This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the potential for seamless integration into automated synthesis platforms. google.com
Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. google.com This level of control is particularly beneficial for optimizing the synthesis of complex molecules like substituted phenoxyphenyl isocyanates.
Automated synthesis platforms, which often incorporate flow reactors, can accelerate the discovery and optimization of new reactions and molecules. These platforms can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for a given transformation. This high-throughput approach is invaluable for exploring the vast chemical space of substituted phenoxyphenyl isocyanates and identifying new compounds with desired properties.
Advanced Computational Design and Optimization of Isocyanate-Based Transformations
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and guiding the design of new molecules and catalysts. In the context of isocyanate chemistry, computational methods are being used to:
Elucidate Reaction Mechanisms: Techniques like Density Functional Theory (DFT) are employed to study the intricate details of reaction pathways, identify transition states, and calculate activation energies. acs.org This fundamental understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Predict Reactivity and Selectivity: Computational models can predict how different substituents on the aromatic ring of a phenoxyphenyl isocyanate will affect its reactivity and selectivity in various transformations. This predictive power can significantly accelerate the discovery of new compounds with specific properties.
Design Novel Catalysts: By simulating the interaction between a catalyst and the reactants, computational methods can aid in the rational design of new catalysts with enhanced activity and selectivity. This in-silico approach reduces the need for extensive experimental screening.
While specific computational studies on this compound are not readily found in published literature, the methodologies are well-established and can be applied to this molecule. Such studies could provide valuable information on its electronic structure, reactivity, and potential for use in various applications.
New Chemical Applications beyond Established Polymer and Building Block Utilities
While phenoxyphenyl isocyanates are well-established as precursors for polymers and as versatile chemical building blocks, emerging research is exploring new and exciting applications for these compounds and their derivatives. The diaryl ether moiety, a core structural feature of these molecules, is found in a variety of biologically active compounds. acs.org
This has spurred interest in the potential of phenoxyphenyl isocyanates and their derivatives in fields such as:
Agrochemicals: The diaryl ether structure is present in a number of commercial herbicides. habitablefuture.org Research into the herbicidal activity of novel substituted phenoxyphenyl isocyanates could lead to the development of new and more effective crop protection agents.
Pharmaceuticals: Diaryl ethers are also important scaffolds in medicinal chemistry. nih.govswitt.ch The isocyanate group provides a reactive handle for the synthesis of a wide range of derivatives, such as ureas and carbamates, which can be screened for various pharmacological activities.
The exploration of these new applications is still in its early stages, and much research is needed to fully realize the potential of this compound and related compounds in these areas. The ability to fine-tune the properties of these molecules through the introduction of different substituents, guided by computational design, will be a key factor in their future success.
Q & A
Q. What are the optimal laboratory synthesis routes for 5-Chloro-2-phenoxyphenyl isocyanate?
The synthesis typically involves reacting 5-chloro-2-phenoxyaniline with phosgene or thiophosgene under controlled conditions. A two-step method is recommended:
- Step 1 : Generate the carbamoyl chloride intermediate by reacting the amine with phosgene in anhydrous dichloromethane at 0–5°C.
- Step 2 : Eliminate HCl using a base (e.g., triethylamine) to yield the isocyanate. Alternative methods include using carbon disulfide with di-tert-butyl dicarbonate as a catalyst, though this may require longer reaction times . Solvent choice (e.g., dimethylbenzene) and moisture-free conditions are critical to avoid hydrolysis.
Q. How can spectroscopic techniques characterize this compound?
- FT-IR : Confirm the presence of the isocyanate group (N=C=O) via a sharp peak at ~2250–2275 cm⁻¹.
- NMR : H NMR should show aromatic protons consistent with the substitution pattern (e.g., coupling constants for chloro and phenoxy groups). C NMR will display the isocyanate carbon at ~120–130 ppm.
- GC-MS : Use helium as a carrier gas with a non-polar column (e.g., DB-5) to verify purity and molecular ion peaks (M⁺) .
Q. What are the common nucleophilic reactions involving the isocyanate group in this compound?
The isocyanate group reacts with:
- Amines : Forms urea derivatives (e.g., with aniline in THF at room temperature).
- Alcohols : Produces urethanes (e.g., methanol in dry toluene with catalytic dibutyltin dilaurate).
- Water : Hydrolyzes to the corresponding amine and CO₂, requiring strict anhydrous handling . Kinetic studies should monitor reaction progress via IR (disappearance of N=C=O peak) or HPLC.
Advanced Research Questions
Q. How can indirect GC methods improve quantification of this compound in complex mixtures?
Q. What experimental designs assess the hydrolytic stability of this compound under varying conditions?
Design accelerated degradation studies:
Q. How can researchers resolve contradictions in reported biological activities of aryl isocyanates?
Discrepancies in cytotoxicity or protein-binding studies may arise from:
- Purity : Trace impurities (e.g., hydrolyzed amines) can skew results. Validate purity via GC-MS or elemental analysis.
- Assay Conditions : Use standardized cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO concentration).
- Structural Analogs : Compare with 2-Chloro-5-(trifluoromethyl)phenyl isocyanate to isolate electronic effects of substituents .
Methodological Considerations
Q. What strategies mitigate risks when handling this compound in inhalation toxicity studies?
- Use closed-system reactors and HEPA-filtered ventilation to prevent aerosol formation.
- Monitor airborne isocyanate levels with OSHA-compliant methods (e.g., NIOSH 5521).
- Preclinical models (e.g., murine) should include IgE antibody assays to predict hypersensitivity, as seen in MDI studies .
Q. How does the phenoxy substituent influence reactivity compared to chloro-methyl analogs?
The phenoxy group’s electron-donating resonance effect reduces electrophilicity at the isocyanate carbon, slowing reactions with weak nucleophiles (e.g., water). Compare kinetics with 2-(Chloromethyl)phenyl isocyanate, where the electron-withdrawing Cl enhances reactivity . DFT calculations (e.g., Gaussian 16) can model charge distribution and transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
